![molecular formula C7H6Cl3ISi B14232387 Trichloro[(2-iodophenyl)methyl]silane CAS No. 471295-07-5](/img/structure/B14232387.png)
Trichloro[(2-iodophenyl)methyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro[(2-iodophenyl)methyl]silane is an organosilicon compound with the molecular formula C7H6Cl3ISi. This compound is characterized by the presence of a trichlorosilane group attached to a 2-iodophenylmethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro[(2-iodophenyl)methyl]silane can be synthesized through the reaction of 2-iodobenzyl chloride with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction can be represented as follows:
C6H4I−CH2Cl+HSiCl3→C6H4I−CH2SiCl3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as distillation and purification to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trichloro[(2-iodophenyl)methyl]silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Reduction: Can be reduced to form corresponding silanes.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Corresponding silanes.
Scientific Research Applications
Trichloro[(2-iodophenyl)methyl]silane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trichloro[(2-iodophenyl)methyl]silane involves its reactivity with various nucleophiles and electrophiles. The trichlorosilane group can undergo hydrolysis or alcoholysis to form silanols or alkoxysilanes, respectively. These reactions are facilitated by the presence of the iodine atom, which can act as a leaving group, making the compound more reactive.
Comparison with Similar Compounds
Similar Compounds
- Methyltrichlorosilane (CH3SiCl3)
- Phenyltrichlorosilane (C6H5SiCl3)
- Vinyltrichlorosilane (CH2=CHSiCl3)
Uniqueness
Trichloro[(2-iodophenyl)methyl]silane is unique due to the presence of the 2-iodophenylmethyl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. The iodine atom enhances the compound’s reactivity, making it suitable for specific applications in organic synthesis and material science.
Properties
CAS No. |
471295-07-5 |
|---|---|
Molecular Formula |
C7H6Cl3ISi |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
trichloro-[(2-iodophenyl)methyl]silane |
InChI |
InChI=1S/C7H6Cl3ISi/c8-12(9,10)5-6-3-1-2-4-7(6)11/h1-4H,5H2 |
InChI Key |
QPXGWYHDRYLMBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Si](Cl)(Cl)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


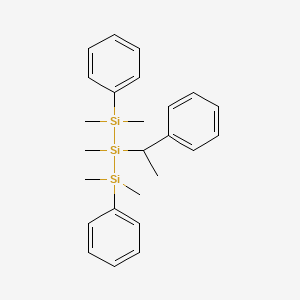
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)


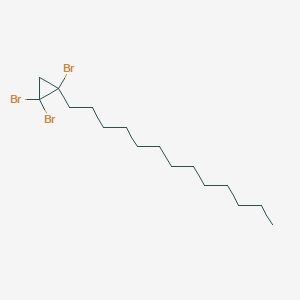
![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)


![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)
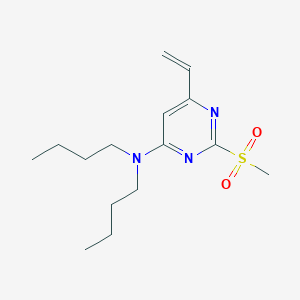
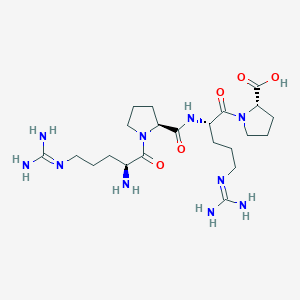
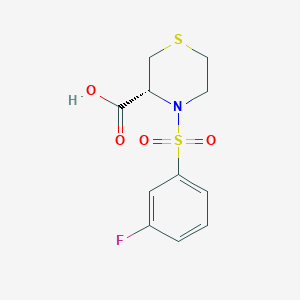
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
